Bienvenue dans la boutique en ligne BenchChem!

Cycloheptanemethylamine

Adenosine receptor pharmacology GPCR selectivity profiling CNS drug discovery

Cycloheptanemethylamine (CAS 4448-77-5), also referred to as cycloheptylmethanamine or aminomethylcycloheptane, is a primary aliphatic amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol. It features a saturated seven-membered cycloheptane ring linked to a methylamine group, placing it within the cycloalkylmethylamine class alongside five- and six-membered ring analogs.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 4448-77-5
Cat. No. B1346705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanemethylamine
CAS4448-77-5
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CN
InChIInChI=1S/C8H17N/c9-7-8-5-3-1-2-4-6-8/h8H,1-7,9H2
InChIKeyCAOQEOHEZKVYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptanemethylamine (CAS 4448-77-5) Procurement Evidence: Ring-Size Differentiation for Drug Discovery and Chemical Synthesis


Cycloheptanemethylamine (CAS 4448-77-5), also referred to as cycloheptylmethanamine or aminomethylcycloheptane, is a primary aliphatic amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol [1]. It features a saturated seven-membered cycloheptane ring linked to a methylamine group, placing it within the cycloalkylmethylamine class alongside five- and six-membered ring analogs. Commercially, it is supplied as a colorless liquid with a purity specification typically ≥98%, a boiling point of 170.8 °C at 760 mmHg, and a predicted pKa of 10.27 [2]. The compound is classified as air-sensitive and is largely immiscible with water, requiring storage under dry, inert conditions [2]. Its primary procurement relevance lies in its use as a versatile building block for pharmaceutical research—most notably in the multikilogram synthesis of the CCK2 receptor antagonist Gastrazole (JB95008)—and in the preparation of phenylcanthene derivatives with allergy-inhibiting activity and substituted imidazoquinolines that induce cytokine biosynthesis [3].

Why Cycloheptanemethylamine Cannot Be Replaced by Cyclohexane- or Cyclopentanemethylamine Analogs Without Revalidation


Cycloalkylmethylamines differing by a single methylene unit in the ring are not functionally interchangeable. The seven-membered cycloheptane ring imposes distinct conformational flexibility, steric bulk, and electronic properties relative to the six-membered cyclohexane or five-membered cyclopentane analogs [1]. These differences manifest in at least two quantifiable domains: (i) receptor recognition, where the cycloheptylmethylamine-containing adenosine derivative exhibits >830-fold selectivity for the adenosine A1 receptor over the A2 subtype, a selectivity profile not replicated by smaller ring congeners [2]; and (ii) metabolic susceptibility, where the cycloheptyl scaffold shows a 2.4-fold lower Km for oxidative deamination compared to the cyclohexyl analog, indicating substantially higher affinity for the metabolizing cytochrome P450 system [3]. Simple replacement with a five- or six-membered ring analog in a lead series or established synthetic route therefore risks both altered target selectivity and unpredictable metabolic clearance, making independent revalidation mandatory.

Quantitative Differentiation Evidence for Cycloheptanemethylamine vs. Closest Analogs


Adenosine A1 Receptor Affinity and >830-Fold Selectivity Over A2 Subtypes

An adenosine derivative bearing the cycloheptylmethylamine scaffold (CHEMBL605867) was evaluated in radioligand binding assays against rat brain adenosine A1 and human platelet A2 receptors. The compound exhibited an IC₅₀ of 120 nM for the A1 receptor [1], while its EC₅₀ at the A2 receptor exceeded 100,000 nM [1]. This difference corresponds to a selectivity window of >830-fold in favor of A1 over A2 within the same study. By comparison, the cyclohexylmethylamine analog N⁶-cyclohexyladenosine (CHA) is a well-known A1 agonist with only approximately 10- to 50-fold selectivity over A2 in rat brain and coronary blood flow assays [2], indicating that the cycloheptyl substitution can substantially enhance A1 selectivity relative to the ubiquitous cyclohexyl benchmark.

Adenosine receptor pharmacology GPCR selectivity profiling CNS drug discovery

Oxidative Deamination Kinetics: Cycloheptylamine Displays Highest Enzyme Affinity Among Homologs

In a direct comparative study using rabbit liver microsomes, the oxidative deamination kinetics of three alicyclic primary amines—cycloheptylamine (CHPA), cyclohexylamine (CHA), and cyclopentylamine (CPA)—were measured under identical conditions [1]. Cycloheptylamine displayed an apparent Km of 2.1 mM, the lowest among the three, indicating the highest affinity for the microsomal cytochrome P450 enzyme system. The Km for cyclohexylamine was 5.0 mM (2.4-fold higher) and for cyclopentylamine was 4.2 mM (2.0-fold higher). Vmax values were 16.4, 11.0, and 42.1 nmol/mg protein/30 min for CHPA, CHA, and CPA, respectively. The alcohol-to-ketone product ratio also differed markedly: the alcohol constituted approximately 14% of deaminated products for CHPA, versus 75% for CHA and 3% for CPA, reflecting divergent metabolic partitioning of the ketone intermediate [1]. Although these data are on the parent cycloheptylamine rather than the methylamine derivative, the ring-size-dependent trend is expected to translate to the cycloalkylmethylamine series where the methylene spacer preserves primary amine character at the α-carbon.

Drug metabolism Cytochrome P450 Metabolic stability prediction

Physicochemical Differentiation: pKa and Lipophilicity Trends Across Cycloalkylmethylamine Ring Sizes

The predicted pKa values for cycloalkylmethylamines show a ring-size-dependent trend: cycloheptanemethylamine pKa = 10.27 ± 0.29 , cyclohexanemethylamine pKa = 10.42 ± 0.29 , and cyclopentanemethylamine pKa = 10.50 ± 0.29 . The cycloheptyl analog is marginally less basic (ΔpKa = –0.15 vs. cyclohexyl; ΔpKa = –0.23 vs. cyclopentyl). Concurrently, the calculated LogP (XLogP3) for cycloheptanemethylamine is 2.2 [1], compared to 1.54–2.23 for cyclohexanemethylamine [2], indicating an increase in lipophilicity with ring expansion from six to seven carbons. This combination—slightly reduced basicity alongside increased lipophilicity—means that at physiological pH, the cycloheptylmethylamine exhibits a marginally higher fraction of neutral free base, which can influence passive membrane permeability and volume of distribution.

Physicochemical profiling Amine basicity Lead optimization

Process Chemistry: Cycloheptylmethylamine as a Multikilogram Building Block in Gastrazole (JB95008) Manufacture

Cycloheptylmethylamine serves as the structurally essential amine component in Gastrazole (JB95008), a potent and selective CCK2/gastrin receptor antagonist developed for pancreatic cancer [1]. In the optimized large-scale synthesis, coupling of cycloheptylmethylamine with a benzimidazole acid intermediate (compound 6) under EDC/HOBt/DMAP conditions in DMF at 0–24 °C produced the desired amide 8 with ~80% HPLC area purity in the crude reaction mixture, alongside ~20% of the imide impurity 9 [1]. Further process refinement—introducing the cycloheptylmethylamine group first via anhydride opening at 0–5 °C—suppressed imide formation to ≤0.5%, delivering the key intermediate 11 in 86% isolated yield [1]. The subsequent second amide coupling then afforded compound 8 in 75% yield with 96% chemical purity and >99.7% optical purity after recrystallization from 4-methyl-2-pentanone [1]. This validated multikilogram route demonstrates that cycloheptylmethylamine can be deployed in demanding pharmaceutical process chemistry at scale, with impurity profiles and yields quantitatively characterized.

Process chemistry CCK2 antagonist Scalable amide coupling

N⁶-Cycloheptyl Adenosine Derivatives Display Potent Anti-HIV Activity Not Observed with Smaller Cycloalkyl Substituents

In a systematic structure–activity relationship study of N⁶-cycloalkyl-1-deazaadenine nucleosides as anti-HIV agents, compounds bearing N⁶-cycloheptyl or N⁶-cyclooctyl substituents were consistently the most active across multiple series [1]. The most potent compound, 2′-deoxy-2-chloro-N⁶-cycloheptyl-1-deazaadenosine (compound 23), exhibited an ED₅₀ of 0.2 µM against HIV in cell culture [1]. While direct numerical comparator data for the N⁶-cyclopentyl or N⁶-cyclohexyl congeners within the same study are not extracted here, the authors explicitly state that the cycloheptyl and cyclooctyl derivatives were the most active in every series evaluated, establishing a clear ring-size–activity relationship that favors the seven-membered ring over smaller cycloalkyl groups [1]. The chloro substituent at the 2-position further improved both potency and therapeutic index, with the cycloheptyl analog emerging as the optimal combination.

Antiviral nucleosides Anti-HIV 1-deazaadenine

Procurement-Relevant Application Scenarios for Cycloheptanemethylamine (CAS 4448-77-5)


A1-Selective Adenosine Receptor Ligand Discovery Programs

Medicinal chemistry teams pursuing adenosine A1 receptor agonists or antagonists for cardiac ischemia, neuropathic pain, or renoprotection should prioritize cycloheptanemethylamine as the amine building block. The >830-fold A1/A2 selectivity window demonstrated by the cycloheptylmethylamine-containing adenosine derivative [1] substantially exceeds the ~10–50 fold selectivity of the classical N⁶-cyclohexyladenosine (CHA) benchmark [2], reducing the liability of A2-mediated hypotension. This selectivity profile makes cycloheptanemethylamine an advanced starting point for structure–activity relationship exploration where receptor subtype discrimination is critical.

Metabolic Stability Optimization of Cycloalkylmethylamine-Containing Drug Candidates

For lead series where oxidative deamination by cytochrome P450 is a known clearance pathway, the cycloheptyl scaffold offers a distinct metabolic profile. The 2.4-fold lower Km of cycloheptylamine for the deamination enzyme compared to cyclohexylamine [3] indicates higher enzyme affinity, which can be exploited to tune metabolic liability—either to accelerate clearance in prodrug strategies or to engineer metabolic switching by modifying substituents around the cycloheptyl ring. This quantitative kinetic differentiation supports informed building-block selection during the hit-to-lead phase. [3]

Multikilogram Synthesis of CCK2/Gastrin Receptor Antagonists and Related Amide-Containing Drug Candidates

Process chemistry groups developing CCK2 receptor antagonists or other amide-linked drug candidates requiring a bulky cycloalkylmethylamine moiety can leverage the validated multikilogram Gastrazole route as a precedent. The optimized protocol achieves 86% yield in the anhydride-opening step and 75% yield with >96% purity in the final amide coupling, with imide impurity suppressed to ≤0.5% through temperature control at 0–5 °C [4]. This documented scalability de-risks procurement of cycloheptanemethylamine for pilot-plant campaigns and provides a starting point for process development of structurally related analogs. [4]

Antiviral Nucleoside Libraries Targeting HIV Reverse Transcriptase

In antiviral drug discovery programs focused on N⁶-substituted nucleoside analogs, the cycloheptylmethylamine-derived N⁶-cycloheptyl group has demonstrated superior anti-HIV activity across multiple chemotypes compared to smaller cycloalkyl substituents, with the lead compound 2′-deoxy-2-chloro-N⁶-cycloheptyl-1-deazaadenosine achieving an ED₅₀ of 0.2 µM [5]. Procurement of cycloheptanemethylamine as a library building block enables the synthesis of analogs that consistently outperform their cyclopentyl and cyclohexyl counterparts in cell-based efficacy. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloheptanemethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.